molecular formula C24H18N4O3 B2419827 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291844-88-6

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2419827
CAS No.: 1291844-88-6
M. Wt: 410.433
InChI Key: RLFVHKUVYIJNKW-UHFFFAOYSA-N
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Description

The compound you mentioned contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized in various ways, depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole . A wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The oxadiazoles, 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole, are regioisomeric forms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Research has shown that certain derivatives of 1,2,4-triazole and 1,3,4-oxadiazole possess antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and tested against various microorganisms, demonstrating moderate to good antimicrobial activities (Bektaş et al., 2007). Similar findings were reported for condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives, highlighting the potential of these compounds in antimicrobial research (El-Hashash et al., 2012).

Structural Analysis and Applications

  • Crystal Structure and DFT Calculations : Studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have focused on their crystal structure, Hirshfeld surface analysis, and DFT calculations. These analyses provide insights into the electrophilic and nucleophilic nature of molecules, which can be fundamental for designing drugs with specific biological targets (Kumara et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition : Oxadiazole derivatives, such as 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, have demonstrated excellent efficiency as corrosion inhibitors for mild steel in sulfuric acid media. The inhibition process is attributed to the adsorption of oxadiazole molecules on the metal surface, indicating potential applications in materials science and engineering (Bouklah et al., 2006).

Anticancer Activities

  • Anticancer Activities : Some derivatives, including 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies indicate that certain structural features of oxadiazole derivatives can confer anticancer properties, suggesting a potential avenue for cancer therapy research (Yakantham et al., 2019).

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-7-5-9-17(13-15)28-24(29)20-12-4-3-11-19(20)21(26-28)23-25-22(27-31-23)16-8-6-10-18(14-16)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFVHKUVYIJNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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